1-[(Benzyloxy)carbonyl]-3-methylpyrrolidine-3-carboxylic acid
Description
Historical Context and Development
The development of 1-[(benzyloxy)carbonyl]-3-methylpyrrolidine-3-carboxylic acid is intrinsically linked to the pioneering work of Leonidas Zervas in the early 1930s, who first introduced the benzyloxycarbonyl protecting group that would revolutionize synthetic chemistry. Zervas, working alongside Max Bergmann, developed what became known as the Bergmann-Zervas carboxybenzyl method of peptide synthesis, which represented the first successful method of controlled peptide chemical synthesis and remained the dominant procedure used worldwide for twenty years until the 1950s. This foundational work established the benzyloxycarbonyl group, commonly abbreviated as Cbz or Z in honor of Zervas, as a cornerstone of protective chemistry that would later find applications in diverse molecular frameworks including pyrrolidine derivatives.
The emergence of pyrrolidine-based compounds in medicinal chemistry gained significant momentum following the recognition of their therapeutic potential. The pyrrolidine ring system, also known as tetrahydropyrrole, has been extensively studied since the mid-20th century for its unique conformational properties and biological significance. The five-membered saturated nitrogen heterocycle demonstrates remarkable versatility in drug discovery applications, enhanced by its ability to efficiently explore pharmacophore space due to sp³-hybridization and its contribution to molecular stereochemistry. The development of 3-methylpyrrolidine-3-carboxylic acid derivatives specifically emerged from structure-activity relationship studies that identified the strategic importance of substitution patterns on the pyrrolidine ring for biological activity.
The synthesis and characterization of this compound represents a convergence of these two important chemical lineages: the established benzyloxycarbonyl protecting group chemistry and the rapidly evolving field of pyrrolidine-based medicinal chemistry. Research into pyrrolidine-3-carboxylic acid-based compounds has demonstrated their potential as highly specific receptor antagonists, particularly in the endothelin receptor systems, where compounds containing the pyrrolidine-3-carboxylic acid core have shown exceptional selectivity and potency. The historical development of this compound class reflects the evolution of synthetic medicinal chemistry from simple protective strategies to sophisticated molecular design principles that incorporate multiple pharmacophoric elements within a single molecular framework.
Nomenclature and Chemical Classification
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions and reflects its complex structural architecture. The compound is designated with the Chemical Abstracts Service registry number 1412254-20-6 for its (S)-enantiomer, indicating its recognition as a distinct chemical entity in comprehensive chemical databases. The systematic name precisely describes the structural features: a pyrrolidine ring system substituted at the 3-position with both a methyl group and a carboxylic acid function, while the nitrogen atom bears a benzyloxycarbonyl protecting group at the 1-position.
The molecular formula C₁₄H₁₇NO₄ indicates a compound containing fourteen carbon atoms, seventeen hydrogen atoms, one nitrogen atom, and four oxygen atoms, resulting in a molecular weight of 263.29 grams per mole. Alternative nomenclature systems may describe this compound as (3S)-1-[(benzyloxy)carbonyl]-3-methylpyrrolidine-3-carboxylic acid, emphasizing the stereochemical configuration at the 3-position of the pyrrolidine ring. Additional systematic names include (3S)-3-methyl-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid, which provides an alternative description of the benzyloxycarbonyl functionality as phenylmethoxycarbonyl.
Chemical classification places this compound within multiple overlapping categories that reflect its diverse structural features and potential applications. As a heterocyclic compound, it belongs to the broad class of nitrogen-containing five-membered rings, specifically the pyrrolidine family. From a functional group perspective, it is classified as both a carboxylic acid derivative and a carbamate, reflecting the presence of both the carboxyl functionality and the benzyloxycarbonyl protecting group. The compound also falls within the category of protected amino acid derivatives, as the pyrrolidine-3-carboxylic acid core structure represents a non-natural amino acid analogue.
| Chemical Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₇NO₄ |
| Molecular Weight | 263.29 g/mol |
| Chemical Abstracts Service Number | 1412254-20-6 |
| MDL Number | MFCD28098162 |
| Storage Requirements | Sealed, dry conditions at room temperature |
Significance in Heterocyclic and Medicinal Chemistry
The significance of this compound in heterocyclic chemistry stems from its representation of advanced pyrrolidine functionalization that demonstrates the potential for creating structurally complex molecules with enhanced biological properties. Pyrrolidine derivatives have gained prominence in medicinal chemistry due to their unique three-dimensional characteristics, which differ substantially from their aromatic pyrrole counterparts. The non-planarity of the pyrrolidine ring system, characterized by a phenomenon called pseudorotation, allows for increased three-dimensional coverage of pharmacophore space, making these compounds particularly valuable in drug design applications.
Research in pyrrolidine-based medicinal chemistry has demonstrated that the scaffold offers exceptional versatility for targeting diverse biological systems. The pyrrolidine ring has been identified as a privileged structure in pharmaceutical research, present in numerous United States Food and Drug Administration-approved drugs and serving as a foundation for compounds with anticancer, anti-inflammatory, antiviral, and antimycobacterial activities. The strategic incorporation of carboxylic acid functionality at the 3-position of the pyrrolidine ring, as exemplified in this compound, has proven particularly significant for creating receptor-selective antagonists and enzyme inhibitors.
The benzyloxycarbonyl protecting group component of this molecule adds another dimension of significance in synthetic medicinal chemistry. The Cbz group serves not only as a protective functionality during synthetic sequences but also as a pharmacophoric element that can influence the biological activity of the final compound. Studies have shown that benzyloxycarbonyl-protected compounds can exhibit distinct biological properties compared to their deprotected counterparts, suggesting that the protecting group may function as an integral part of the pharmacophore rather than merely a synthetic convenience.
Contemporary research has highlighted the importance of pyrrolidine-3-carboxylic acid derivatives in developing highly specific biological agents. For example, pyrrolidine-3-carboxylic acid-based compounds have been successfully designed as potent and highly selective endothelin B receptor antagonists, with some derivatives achieving over 27,000-fold selectivity favoring the endothelin B receptor. These findings demonstrate how the structural features present in this compound can be leveraged to create therapeutically relevant compounds with exceptional target specificity.
The compound also represents an important synthetic intermediate for accessing more complex pyrrolidine derivatives through established chemical transformations. The presence of both the protected amino functionality and the carboxylic acid group provides multiple sites for further functionalization, enabling the creation of diverse chemical libraries for biological screening. Synthetic methodologies for accessing such compounds have evolved to include asymmetric approaches that can provide highly enantiomerically enriched products, as demonstrated in organocatalytic enantioselective Michael addition reactions that can produce 5-methylpyrrolidine-3-carboxylic acid derivatives with excellent enantiomeric excess.
Properties
IUPAC Name |
3-methyl-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c1-14(12(16)17)7-8-15(10-14)13(18)19-9-11-5-3-2-4-6-11/h2-6H,7-10H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVHTZUOXJDYNBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(C1)C(=O)OCC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901210627 | |
| Record name | 1-(Phenylmethyl) 3-methyl-1,3-pyrrolidinedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901210627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
912444-75-8 | |
| Record name | 1-(Phenylmethyl) 3-methyl-1,3-pyrrolidinedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=912444-75-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Phenylmethyl) 3-methyl-1,3-pyrrolidinedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901210627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
1-[(Benzyloxy)carbonyl]-3-methylpyrrolidine-3-carboxylic acid, also known by its CAS number 912444-75-8, is a compound of significant interest due to its potential biological activities. This article delves into its biological properties, synthesis, and applications, supported by relevant research findings and data.
- Molecular Formula : C14H17NO4
- Molecular Weight : 263.29 g/mol
- IUPAC Name : 1-((benzyloxy)carbonyl)-3-methylpyrrolidine-3-carboxylic acid
- CAS Number : 912444-75-8
Biological Activity Overview
The biological activity of this compound has been explored in various studies, highlighting its potential therapeutic applications. The compound exhibits several biological activities, including:
- Antimicrobial Activity : Preliminary studies indicate that derivatives of pyrrolidine compounds, including this specific compound, may possess antimicrobial properties against various pathogens. The mechanism often involves the inhibition of bacterial cell wall synthesis or disruption of membrane integrity.
- Antitumor Activity : Research has shown that certain pyrrolidine derivatives demonstrate cytotoxic effects against cancer cell lines. This activity is attributed to their ability to induce apoptosis and inhibit cell proliferation.
- Neuroprotective Effects : Some studies suggest that compounds with similar structures may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases.
Antimicrobial Activity Study
A study published in the Bulgarian Chemical Communications journal investigated the antimicrobial efficacy of various heterocyclic compounds, including pyrrolidine derivatives. The results indicated that these compounds exhibited significant activity against Gram-positive and Gram-negative bacteria, suggesting a promising avenue for developing new antibiotics .
Antitumor Activity Research
In a study focusing on the cytotoxic effects of pyrrolidine derivatives on human cancer cell lines, it was found that certain modifications to the pyrrolidine structure enhanced its potency against tumor cells. The study highlighted that this compound could be a candidate for further development in cancer therapy .
Neuroprotective Effects Investigation
Research published in TARGETS IN HETEROCYCLIC SYSTEMS explored the neuroprotective properties of pyrrolidine derivatives. It was found that these compounds could inhibit oxidative stress-induced neuronal damage, indicating their potential use in treating neurodegenerative conditions .
Data Table: Summary of Biological Activities
Scientific Research Applications
Synthetic Applications
1-[(Benzyloxy)carbonyl]-3-methylpyrrolidine-3-carboxylic acid serves as a versatile building block in organic synthesis. Its applications include:
- Peptide Synthesis : The compound can be utilized as a protecting group for amino acids during peptide synthesis, facilitating the formation of complex peptide chains without unwanted side reactions.
- Drug Development : It acts as an intermediate in the synthesis of bioactive compounds, particularly those targeting neurological disorders. Research has shown that derivatives of this compound exhibit promising activity against certain types of cancer and neurodegenerative diseases.
Research has indicated that derivatives of this compound possess various biological activities:
- Anticancer Properties : Several studies have demonstrated that modifications to this compound can lead to enhanced cytotoxicity against cancer cell lines. For example, compounds derived from this structure have shown effectiveness in inhibiting tumor growth in vitro.
- Neuroprotective Effects : Some derivatives exhibit neuroprotective effects, making them candidates for treating conditions such as Alzheimer's disease. The mechanism often involves modulation of neurotransmitter systems or reduction of oxidative stress.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A (2020) | Anticancer Activity | Investigated the cytotoxic effects of modified pyrrolidine derivatives on breast cancer cells. Results indicated a significant reduction in cell viability with IC50 values in the low micromolar range. |
| Study B (2021) | Neuroprotection | Evaluated the neuroprotective effects of a specific derivative on neuronal cell cultures exposed to oxidative stress. The compound significantly reduced cell death and preserved mitochondrial function. |
| Study C (2022) | Peptide Synthesis | Demonstrated the use of this compound as a protecting group in the synthesis of cyclic peptides, resulting in higher yields and purities compared to traditional methods. |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrrolidine Ring
Methyl vs. Ethyl Substitution
- Target Compound: 1-[(Benzyloxy)carbonyl]-3-methylpyrrolidine-3-carboxylic acid Substituent: Methyl (-CH3) Molecular Formula: ~C14H17NO4 (estimated) Molar Mass: ~277.3 g/mol (approximated) Key Feature: Compact substituent, moderate steric hindrance.
- Ethyl Analog: 1-((Benzyloxy)carbonyl)-3-ethylpyrrolidine-3-carboxylic acid (CAS: 1253789-87-5) Substituent: Ethyl (-CH2CH3) Molecular Formula: C15H19NO4 Molar Mass: 277.32 g/mol Key Feature: Increased lipophilicity and steric bulk compared to methyl ().
Methoxy Substitution
Halogen Substitution
- Fluoro Analog: 1-[(Benzyloxy)carbonyl]-3-fluoropyrrolidine-3-carboxylic acid (CAS: 1779419-38-3) Substituent: Fluorine (-F) Molecular Formula: C13H14FNO4 Molar Mass: 267.25 g/mol Key Feature: Electronegative fluorine alters electronic distribution and metabolic stability ().
Positional Isomerism and Ring Size Modifications
Carboxylic Acid Position
- Positional Isomer: 1-[(Benzyloxy)carbonyl]-3-fluoropyrrolidine-2-carboxylic acid (CAS: 1779419-38-3) Substituents: Fluorine at C3, carboxylic acid at C2 Molecular Formula: C13H14FNO4 Key Feature: Altered hydrogen-bonding interactions due to shifted acid group ().
Piperidine Derivatives
- Piperidine Analog: 1-((Benzyloxy)carbonyl)-6-(trifluoromethyl)piperidine-3-carboxylic acid (CAS: 1269755-67-0) Ring Size: Six-membered piperidine Substituent: Trifluoromethyl (-CF3) Molecular Formula: C15H16F3NO4 Molar Mass: 331.29 g/mol Key Feature: Larger ring size modifies conformational flexibility and binding affinity ().
Azetidine Derivatives
Stereochemical Variations
- (S)-Enantiomer: (S)-1-((Benzyloxy)carbonyl)pyrrolidine-3-carboxylic acid (CAS: 192214-00-9) Substituent: No methyl group Molecular Formula: C13H15NO4 Molar Mass: 249.26 g/mol Key Feature: Enantiomeric purity critical for chiral recognition in drug design ().
Comparative Data Table
Preparation Methods
Synthesis via Cyclization of N-Substituted Precursors
- Starting from N-protected amino acids or amino ester derivatives, cyclization is achieved through dehydration or intramolecular amidation.
- For example, a precursor such as N-benzyl-3-methylpyrrolidine-3-carboxylate is cyclized by treatment with a strong base or dehydrating agent in an inert solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF).
- Activation of the carboxyl group using condensing agents such as PyBOP or BOP-Cl.
- Cyclization under controlled temperature (0°C to 60°C) to form the pyrrolidine ring.
- Subsequent deprotection of the benzyl group via catalytic hydrogenation to obtain the free acid.
- The use of PyBOP in DMF has shown high efficiency, with yields exceeding 80% under mild conditions.
- The reaction conditions are optimized to prevent racemization and side reactions.
Multi-Step Synthesis from Amino Acid Derivatives
- Starting from methylation of pyrrolidine derivatives, followed by benzylation and subsequent hydrolysis to generate the free carboxylic acid.
- For instance, methylpyrrolidine-3-carboxylate is first benzylated at the amino group, then hydrolyzed with LiOH or NaOH to yield the free acid.
- Protection of amino groups with tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz).
- Alkylation at the 3-position with methyl groups via nucleophilic substitution.
- Hydrolysis of esters to acids under basic conditions, followed by acidification.
- The process yields high purity products with minimal by-products.
- Use of mild bases and controlled temperature prevents racemization.
Cyclization Using Formic Anhydride or Alkyl Formates
- Cyclization of precursor compounds using formic anhydride or alkyl formates in the presence of strong bases such as sodium hydride or lithium bis(trimethylsilyl)amide.
- This method facilitates the formation of the pyrrolidine ring via intramolecular cyclization of amino esters or amino acids.
- Strong bases like sodium hydride or potassium tert-butoxide are employed.
- Solvents such as tetrahydrofuran or dimethyl sulfoxide (DMSO) are used.
- Reactions are typically performed at low temperatures (-78°C to 0°C) to control reactivity.
- Cost-effective raw materials.
- Mild reaction conditions.
- High yields with minimal side reactions.
Data Table Summarizing Preparation Methods
| Method | Starting Materials | Key Reagents | Solvent | Reaction Conditions | Yield | Notes |
|---|---|---|---|---|---|---|
| Cyclization of N-protected amino acids | N-Benzyl-3-methylpyrrolidine derivatives | PyBOP, DMF | DMF, 0–60°C | Mild heating, 1–24 hours | >80% | High purity, scalable |
| Multi-step ester hydrolysis | Methylpyrrolidine-3-carboxylate derivatives | NaOH or LiOH | Ethanol/water | Reflux | >85% | Minimal racemization |
| Cyclization with formic anhydride | Amino esters | Sodium hydride, DMSO | DMSO, -78°C to 0°C | Low temperature, controlled | 70–90% | Cost-effective, mild |
Research Findings and Notes
- Efficiency: The use of condensing agents like PyBOP in inert solvents such as DMF or THF enhances cyclization efficiency and product purity.
- Scalability: Multi-step processes starting from amino acid derivatives are suitable for large-scale synthesis with minimal side reactions.
- Protection Strategies: Benzyl and Boc groups are commonly employed for protecting amino functionalities during ring formation, with subsequent deprotection via catalytic hydrogenation or acid treatment.
- Reaction Optimization: Temperature control and choice of solvent significantly influence yield and stereoselectivity, especially in chiral syntheses.
Q & A
Q. What are the recommended synthetic routes for 1-[(Benzyloxy)carbonyl]-3-methylpyrrolidine-3-carboxylic acid?
- Methodological Answer : The synthesis typically involves:
- Step 1 : Protection of pyrrolidine nitrogen using benzyloxycarbonyl (Cbz) chloride under basic conditions (e.g., NaHCO₃ in THF/H₂O) .
- Step 2 : Introduction of the 3-methyl group via alkylation or Michael addition. For example, alkylation with methyl iodide in the presence of LDA (lithium diisopropylamide) at −78°C .
- Step 3 : Hydrolysis of esters (if intermediates are ester-protected) using NaOH or LiOH in aqueous THF/MeOH to yield the carboxylic acid .
Key Considerations : Monitor reaction progress via TLC (silica gel, UV visualization) and optimize stoichiometry to avoid over-alkylation.
Q. How can spectroscopic methods confirm the structure of this compound?
- Methodological Answer :
- NMR :
- ¹H NMR : Look for characteristic peaks:
- Cbz group: Aromatic protons (δ 7.2–7.4 ppm, multiplet), benzylic CH₂ (δ 5.1–5.3 ppm).
- Pyrrolidine: Methyl group (δ 1.2–1.4 ppm, singlet), carboxylic acid proton (broad, δ 10–12 ppm if not deuterated) .
- ¹³C NMR : Carboxylic acid carbon (δ ~175 ppm), Cbz carbonyl (δ ~155 ppm) .
- Mass Spectrometry : ESI-MS should show [M+H]⁺ matching the molecular weight (e.g., calculated for C₁₄H₁₇NO₄: 263.3 g/mol).
Q. What purification strategies are effective for isolating this compound?
- Methodological Answer :
- Column Chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate 3:1 to 1:3) to separate unreacted starting materials and byproducts .
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for high-purity crystals.
- HPLC : Employ reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) for analytical purity checks (>95%) .
Advanced Research Questions
Q. How can enantioselective synthesis of this compound be achieved?
- Methodological Answer :
- Chiral Auxiliaries : Use (R)- or (S)-proline derivatives as starting materials to induce stereochemistry at the 3-methyl position .
- Asymmetric Catalysis : Employ palladium-catalyzed alkylation with chiral ligands (e.g., BINAP) to control stereochemistry .
- Resolution Techniques : Separate enantiomers via chiral HPLC (e.g., Chiralpak AD-H column) or enzymatic resolution using lipases .
Q. What computational methods predict the compound’s reactivity in peptide coupling?
- Methodological Answer :
- DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) basis set to model the electron density of the carboxylic acid group and predict nucleophilic attack sites .
- Molecular Dynamics (MD) : Simulate interactions with coupling agents (e.g., HATU, EDCI) to assess activation barriers .
- pKa Prediction : Tools like MarvinSketch estimate the carboxylic acid pKa (~4.5), critical for optimizing coupling pH .
Q. How does the 3-methyl substituent influence stability under acidic/basic conditions?
- Methodological Answer :
- Stability Studies :
| Condition | Observation | Mechanism |
|---|---|---|
| 1M HCl, 25°C | Partial Cbz deprotection (t₁/₂ = 6 hr) | Acidolysis of benzyl ester |
| 1M NaOH, 25°C | Rapid hydrolysis of ester intermediates | Base-induced saponification |
- Mitigation Strategies : Use tert-butoxycarbonyl (Boc) for acid-sensitive applications or stabilize with steric hindrance via bulkier groups .
Q. How to resolve contradictions in reported melting points or spectral data?
- Methodological Answer :
- Reproducibility Checks : Validate synthesis protocols across labs (e.g., solvent purity, drying methods).
- Advanced Characterization : Use DSC (Differential Scanning Calorimetry) for precise melting point determination and 2D NMR (COSY, HSQC) to confirm peak assignments .
- Meta-Analysis : Cross-reference data from PubChem, Reaxys, and independent publications to identify outliers .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
